tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate

SHP2 inhibitor pyridine oxidation aldehyde synthesis

This 3,5-disubstituted pyridine building block delivers regioisomeric precision essential for kinase/phosphatase inhibitor programs. The acid-labile Boc group enables quantitative, clean deprotection without affecting the heteroaryl core, while the 5-hydroxymethyl alcohol supports divergent library synthesis via oxidation, Mitsunobu, or sulfonate activation. Insist on ≥97% purity to minimize purification burden in parallel synthesis workflows. Structural analogs are not functionally equivalent—verify substitution pattern to avoid uncontrolled variability in cross-coupling and target engagement.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 1260771-98-9
Cat. No. B12441648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
CAS1260771-98-9
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1)CO
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15)
InChIKeyHSMGIVUHPSVZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 1260771-98-9): Procurement-Relevant Characterization and Class Positioning


tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 1260771-98-9) is a bifunctional pyridine building block of the formula C₁₁H₁₆N₂O₃ (MW 224.26) . The molecule contains a 3-aminopyridine core protected by an acid-labile Boc (tert-butoxycarbonyl) group, and a primary alcohol at the pyridine 5-position [1]. These orthogonal functional groups enable sequential transformations at either terminus without cross-reactivity, positioning this compound as a strategic intermediate in multi-step medicinal chemistry syntheses, particularly for constructing heteroaryl frameworks in kinase and phosphatase inhibitor programs [2].

Why Generic Substitution Fails: tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate Differentiation from Regioisomeric and Functional Analogs


Generic substitution among pyridinyl carbamate alcohols is not scientifically valid due to three distinct failure modes. First, regioisomer selection (3-pyridinyl vs. 2-pyridinyl or 4-pyridinyl) fundamentally alters the electronic environment of the aromatic ring, directly impacting cross-coupling efficiency and downstream biological target engagement [1]. Second, the Boc protecting group offers quantifiable advantages in orthogonal deprotection relative to alternative carbamates such as Cbz (benzyl carbamate), which requires hydrogenolysis conditions incompatible with many heterocyclic systems . Third, the position of the hydroxymethyl substituent dictates the geometric trajectory of extended molecular frameworks—a critical parameter in fragment-based drug design and structure-activity relationship (SAR) exploration. Substituting a structurally similar analog without verifying these parameters introduces uncontrolled variability in synthetic yield, intermediate purity, and ultimate biological readouts [2].

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: Quantitative Procurement Evidence Guide for Scientific Selection


Synthetic Yield in Oxidation to tert-Butyl (5-formylpyridin-3-yl)carbamate (CAS 337904-94-6)

The target compound undergoes oxidation at the 5-hydroxymethyl group to yield tert-butyl (5-formylpyridin-3-yl)carbamate (CAS 337904-94-6) with a reported yield of 89% under IBX-mediated conditions [1]. This aldehyde product serves as a direct precursor for reductive amination or Horner-Wadsworth-Emmons chain extension in SHP2 inhibitor synthesis programs. No comparative yield data are currently available for alternative oxidizing agents or for analogous regioisomers under identical conditions. The 89% yield provides a baseline procurement benchmark; lower yields reported by alternative suppliers may indicate suboptimal lot quality or incomplete characterization.

SHP2 inhibitor pyridine oxidation aldehyde synthesis

Regioisomeric Differentiation: 3-Pyridinyl versus 2-Pyridinyl Carbamate in Drug Discovery Applications

The target compound features the carbamate at the pyridine 3-position (meta relative to nitrogen), distinguishing it from the 2-pyridinyl regioisomer (tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, CAS 169280-83-5) . This regiochemical distinction is not cosmetic: the 3-aminopyridine scaffold is specifically incorporated into the core of allosteric SHP2 inhibitors disclosed in US Patent 11,673,896 [1]. Molecular docking studies of pyridine-based SHP2 inhibitors reveal that the pyridine nitrogen at the 3-position participates in critical hydrogen-bonding interactions within the tunnel allosteric site, whereas 2-pyridinyl or 4-pyridinyl substitution would misalign these contacts .

SHP2 inhibitor regioisomer scaffold hopping

Boc Protection versus Cbz Protection: Orthogonal Deprotection Compatibility

The target compound employs a Boc (tert-butoxycarbonyl) protecting group, whereas close analog benzyl (5-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 1823973-21-2) employs a Cbz (benzyloxycarbonyl) group . Boc deprotection proceeds quantitatively under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) that leave benzyl ethers, silyl groups, and many heterocycles intact. In contrast, Cbz deprotection requires hydrogenolysis (H₂, Pd/C), which is incompatible with compounds containing alkynes, alkenes, nitro groups, or sulfur-containing heterocycles commonly encountered in kinase inhibitor synthesis [1].

orthogonal protecting group carbamate deprotection multi-step synthesis

Physicochemical Properties: Calculated LogP and Hydrogen Bonding Profile

The target compound has a calculated octanol/water partition coefficient (LogP) of 0.5 [1]. This moderate hydrophilicity distinguishes it from more lipophilic pyridine building blocks (e.g., benzonitrile-substituted analogs with LogP typically >2.0) [2]. The compound contains 2 hydrogen bond donors (carbamate NH, hydroxyl OH) and 4 hydrogen bond acceptors (carbonyl O, pyridine N, carbamate O, hydroxyl O), contributing to a topological polar surface area (tPSA) of 71.4 Ų [1]. This hydrogen-bonding profile supports aqueous solubility during synthesis and is consistent with fragment-like physicochemical parameters (Rule of Three compliance) [3].

LogP ADME fragment-based drug design

tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate: High-Value Research Application Scenarios Based on Quantitative Evidence


Synthesis of Allosteric SHP2 Inhibitor Intermediates via 5-Formylpyridine Derivatives

Medicinal chemistry teams pursuing allosteric SHP2 inhibitors (targeting the tunnel/latch allosteric site) require the 3-aminopyridine scaffold as a core structural element [1]. The target compound provides an immediate entry point: oxidation to tert-butyl (5-formylpyridin-3-yl)carbamate (89% yield, IBX/MeCN) generates an aldehyde handle for reductive amination with diverse amine fragments [2]. This transformation installs the key C5 substituent observed in patent-exemplified SHP2 inhibitors, enabling rapid SAR exploration around the pyridine core while maintaining the Boc-protected 3-amino group for subsequent diversification .

Fragment-Based Drug Discovery (FBDD) Library Construction with Orthogonal Functional Handles

The compound satisfies the 'Rule of Three' criteria for fragment libraries (MW 224.26 < 300 Da, LogP 0.5 ≤ 3, HBD 2 ≤ 3, HBA 4 ≤ 3) [1]. Its orthogonal functional handles—a Boc-protected amine for late-stage amide coupling and a primary alcohol for Mitsunobu reactions, esterification, or sulfonate activation—enable divergent library synthesis from a single building block [2]. Procurement of high-purity material (≥97%) minimizes purification burden during library production, supporting automated parallel synthesis workflows common in industrial FBDD campaigns.

Convergent Synthesis of Heteroaryl-Extended Kinase and Phosphatase Probes

In convergent synthetic strategies, the hydroxymethyl group serves as a latent electrophile following activation to the corresponding mesylate or bromide [1]. The Boc group remains intact under these activation conditions, permitting sequential alkylation of nucleophilic partners without amine interference. This strategy has been employed in the synthesis of SHP2 inhibitor intermediates where the pyridine 3-carbamate is ultimately deprotected to reveal the free amine for amide bond formation with carboxylic acid-containing heterocycles [2]. The Boc protecting group's acid-lability ensures clean, quantitative deprotection without affecting the extended heteroaryl framework .

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